(3-Cyclobutylphenyl)boronic acid
Overview
Description
(3-Cyclobutylphenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO2 and its molecular weight is 176.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
(3-Cyclobutylphenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and readily prepared properties, making them environmentally benign organoboron reagents .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . Therefore, the stability and efficacy of this compound may be affected by factors such as exposure to air and other environmental conditions .
Biochemical Analysis
Biochemical Properties
(3-Cyclobutylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which is crucial for the transmetalation step in the coupling reaction.
Cellular Effects
The effects of this compound on cellular processes are not extensively documentedFor instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Boronic acids can undergo hydrolysis, leading to the formation of boronic acid and the corresponding phenol
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studiedFor instance, high concentrations of boronic acids can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the threshold and toxic doses of this compound in animal models to ensure its safe use.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of boronate esters with diols. These interactions can affect metabolic flux and metabolite levels in cells . The compound may also interact with enzymes involved in these pathways, influencing their activity and the overall metabolic process.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . The localization and accumulation of this compound within specific tissues or cellular compartments depend on these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Boronic acids can be directed to specific cellular compartments through targeting signals or post-translational modifications . The localization of this compound within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its biochemical interactions and effects on cellular processes.
Properties
IUPAC Name |
(3-cyclobutylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIPRWPYPKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.